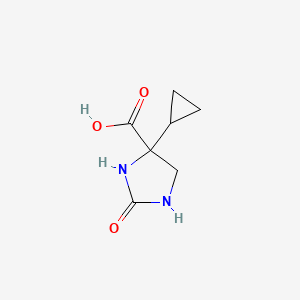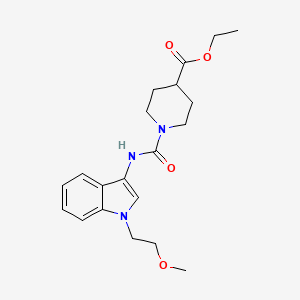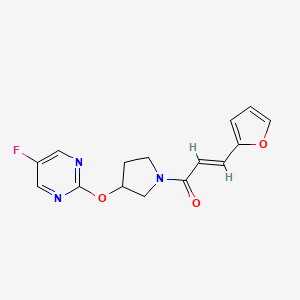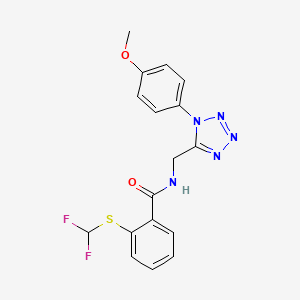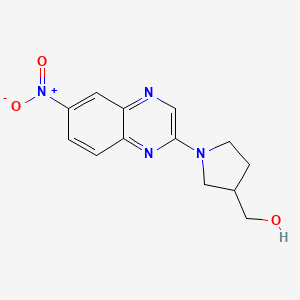
(1-(6-硝基喹喔啉-2-基)吡咯烷-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C13H14N4O3 and a molecular weight of 274.28 g/mol . It is characterized by a quinoxaline ring substituted with a nitro group at the 6-position and a pyrrolidine ring attached to a methanol group at the 3-position
科学研究应用
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol has a wide range of scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be formed by reacting a suitable amine with a ketone or aldehyde, followed by reduction.
Attachment of Methanol Group:
Industrial Production Methods
Industrial production methods for (1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4), and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
作用机制
The mechanism of action of (1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The quinoxaline ring can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes . The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its molecular targets .
相似化合物的比较
Similar Compounds
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)propanol: Similar structure with a propanol group instead of methanol.
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)butanol: Similar structure with a butanol group instead of methanol.
Uniqueness
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity . The presence of the nitro group, quinoxaline ring, and pyrrolidine ring in a single molecule allows for diverse interactions with molecular targets and pathways, making it a versatile compound for various scientific research applications .
属性
IUPAC Name |
[1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-8-9-3-4-16(7-9)13-6-14-12-5-10(17(19)20)1-2-11(12)15-13/h1-2,5-6,9,18H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPAEMZHKRRLNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
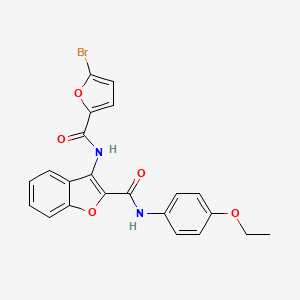
![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)
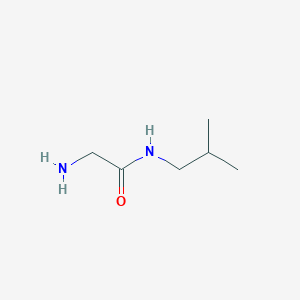
![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)

![2-[(cyanomethyl)sulfanyl]-4-oxo-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)
![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/new.no-structure.jpg)
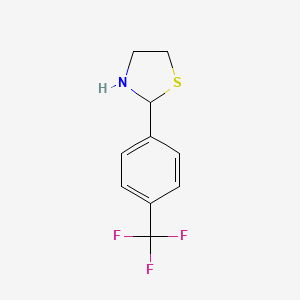
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)
